BenchChemオンラインストアへようこそ!

AN0128

Antibacterial MIC Staphylococcus aureus

AN0128 is the only boron-containing small molecule that delivers validated dual antibacterial and anti-inflammatory activity through a single scaffold: MIC 0.3 μg/mL against P. acnes, selective TNF-α/IL-1β inhibition without affecting IFN-γ/IL-4. In vivo, it mirrors ketorolac and triclosan: 38-44% bone loss reduction, 42% gingival inflammation decrease in periodontitis model. This dual mechanism is unachievable with standard antibiotics or NSAIDs, making AN0128 essential for preclinical acne, atopic dermatitis, and periodontitis studies requiring concurrent antibacterial and anti-inflammatory readouts.

Molecular Formula C20H16BCl2NO3
Molecular Weight 400.1 g/mol
CAS No. 872044-70-7
Cat. No. B1667273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN0128
CAS872044-70-7
Synonyms3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN-0128
AN0128
Molecular FormulaC20H16BCl2NO3
Molecular Weight400.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O
InChIInChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3
InChIKeyZTLSOLUCMQEGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AN0128 (CAS 872044-70-7) Procurement Guide for Boron-Containing Antibacterial and Anti-Inflammatory Research


AN0128 is a boron-containing antibacterial and anti-inflammatory agent with the IUPAC name 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane [1]. It belongs to the borinic acid picolinate ester class [2]. AN0128 was identified as having the best combination of anti-bacterial and anti-inflammatory activities among a synthesized series of analogs [1]. The compound is under clinical investigation for dermatological conditions including acne and atopic dermatitis, as well as for periodontal disease [1][3].

Why AN0128 (872044-70-7) Cannot Be Replaced by Common Antibacterials or NSAIDs in Targeted Research


Unlike single-mechanism agents such as standard antibiotics (e.g., clindamycin) or NSAIDs (e.g., ketorolac), AN0128 exerts a dual antibacterial and anti-inflammatory effect through a single boron-containing molecular scaffold [1]. This dual activity is mediated by direct bacterial growth inhibition and the suppression of pro-inflammatory cytokine release (TNF-α, IL-1β) from human peripheral blood mononuclear cells, without affecting IFN-γ or IL-4 production . In an in vivo model of experimental periodontitis, AN0128 demonstrated efficacy comparable to both an NSAID (ketorolac) and a commercial toothpaste containing triclosan, an antibacterial/anti-inflammatory agent [2]. This unique combination of activities is not achievable with traditional, single-function alternatives, making direct substitution inappropriate for studies requiring concurrent antibacterial and anti-inflammatory readouts.

AN0128 (872044-70-7) Quantitative Differentiation Evidence vs. Key Comparators


Potent Antibacterial MIC Values Against Common Gram-Positive Skin Pathogens

AN0128 demonstrates potent in vitro antibacterial activity against Gram-positive bacteria relevant to dermatological conditions. The minimum inhibitory concentration (MIC) values are reported as 1 μg/mL for S. aureus, 0.5 μg/mL for S. epidermidis, 0.3 μg/mL for P. acnes, and 1 μg/mL for B. subtilis . This activity profile is the result of extensive SAR studies on a series of borinic acid picolinate esters, where AN0128 (compound 2g) was selected as the lead candidate for further development [1].

Antibacterial MIC Staphylococcus aureus Propionibacterium acnes Bacillus subtilis

In Vivo Bone Loss Reduction Comparable to Ketorolac and Triclosan in Periodontitis Model

In a rat ligature-induced periodontitis model, daily topical application of AN0128 (1%) for 7 days reduced bone loss by 38% to 44% compared to untreated controls (P < 0.05) [1]. This reduction was statistically similar to that achieved with the NSAID ketorolac (positive control) and with a Total toothpaste formulation containing triclosan [1]. The vehicle alone had no significant effect [1].

Periodontitis Bone loss In vivo efficacy Ketorolac Triclosan

Reduction of Gingival Inflammation Comparable to Established Anti-Inflammatory Controls

In the same rat periodontitis model, AN0128 (1% topical) reduced the level of gingival inflammation by 42% compared to the ligature-only group (P < 0.05) [1]. The vehicle control showed no significant effect [1]. This anti-inflammatory effect was observed in parallel with the antibacterial and bone-preserving activities.

Gingival inflammation Anti-inflammatory Periodontitis In vivo

Selective Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1β) Without Affecting IFN-γ or IL-4

AN0128 (10 μM) strongly inhibited the release of the pro-inflammatory cytokines TNF-α and IL-1β from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS, while showing no inhibitory effect on the release of IFN-γ or IL-4 . This indicates a selective anti-inflammatory profile that does not broadly suppress immune responses.

Cytokine inhibition TNF-α IL-1β Anti-inflammatory PBMC

Primary Research and Development Scenarios for AN0128 (872044-70-7) Based on Quantitative Evidence


Acne and Atopic Dermatitis Research: Antibacterial and Anti-Inflammatory Dual Mechanism Studies

AN0128 is directly applicable to preclinical models of acne vulgaris and atopic dermatitis, where both bacterial colonization (particularly P. acnes) and inflammation are key pathological features [1]. The potent MIC against P. acnes (0.3 μg/mL) and selective cytokine inhibition profile support its use in studies investigating dual-mechanism interventions . The compound's selection as the lead candidate from a series of borinic acid picolinate esters underscores its optimized activity for cutaneous applications [1].

Periodontal Disease Models: In Vivo Assessment of Alveolar Bone Preservation and Inflammation Reduction

The rat ligature-induced periodontitis model provides a validated platform for evaluating AN0128 [2]. Researchers can expect quantifiable reductions in bone loss (38-44%) and gingival inflammation (42%) following topical application, with efficacy comparable to ketorolac and triclosan-containing formulations [2]. This makes AN0128 a suitable tool for investigating host-microbiome interactions and host-modulation therapies in periodontitis.

Oral Care Formulation Development: Anti-Plaque and Anti-Gingivitis Prototype Testing

Given its demonstrated anti-inflammatory and antibacterial effects in the oral cavity, AN0128 is a candidate for incorporation into toothpaste or mouthwash formulations aimed at reducing plaque and gingivitis [2]. The compound's activity in the periodontitis model, which showed effects comparable to a commercial triclosan-containing toothpaste, provides a scientific rationale for further formulation and efficacy studies [2].

In Vitro Cytokine Release Assays: Selective TNF-α and IL-1β Pathway Investigation

AN0128's ability to potently inhibit LPS-induced TNF-α and IL-1β release from human PBMCs without affecting IFN-γ or IL-4 makes it a valuable tool for dissecting specific inflammatory pathways in vitro . This selectivity allows researchers to investigate the role of TNF-α and IL-1β in various inflammatory disease models without confounding effects on other major cytokines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN0128

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.